molecular formula C16H15ClN4OS B2949568 2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide CAS No. 893726-07-3

2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B2949568
CAS No.: 893726-07-3
M. Wt: 346.83
InChI Key: RKEZSHSUQGIUMD-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide is a synthetic benzodiazole (commonly referred to as benzimidazole) derivative intended for research and development applications. Compounds within the benzimidazole class are the subject of extensive scientific investigation due to their diverse biological activities and presence in pharmacologically active molecules . The molecular structure of this compound integrates a 2-chlorobenzyl group attached to the benzimidazole core, which is further functionalized with a sulfanyl acetohydrazide side chain. This specific arrangement suggests potential for its use as a key intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds . Researchers value this scaffold for exploring structure-activity relationships. As with many research chemicals, the precise mechanism of action and full spectrum of applications for this specific compound are material characteristics that require further experimental elucidation by qualified researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-12-6-2-1-5-11(12)9-21-14-8-4-3-7-13(14)19-16(21)23-10-15(22)20-18/h1-8H,9-10,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEZSHSUQGIUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide , with the CAS number 893726-07-3 , is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its molecular characteristics, biological properties, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H15ClN4OS
  • Molecular Weight : 346.83 g/mol
  • Structure : The compound features a benzodiazole moiety linked to a chlorophenyl group and an acetohydrazide functional group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values for these bacteria ranged from 10 to 50 µg/mL, demonstrating a promising antibacterial profile.

Anticancer Activity

Research has pointed towards potential anticancer properties:

  • Cell Line Studies : The compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it induced apoptosis in a dose-dependent manner.
  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity:

  • In vivo models showed a reduction in inflammatory markers in animal models of arthritis.
  • The administration of the compound resulted in decreased levels of cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against S. aureus and E. coli with MIC values of 10–50 µg/mL.
Anticancer ResearchInduced apoptosis in MCF-7 and HeLa cells; effective in reducing cell viability.
Anti-inflammatory AssessmentReduced TNF-alpha and IL-6 levels in animal models; showed promise in treating inflammation-related conditions.

Comparison with Similar Compounds

Substituent Variations on the Hydrazide Moiety

  • 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide (C₂₄H₂₁ClN₄OS₂): Differs by the addition of a 4-(methylthio)phenyl group on the hydrazide, increasing molecular weight (481.03 g/mol).
  • 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide (C₂₄H₂₀ClN₄OS) :
    • Features a 2-methylphenyl substituent, which may sterically hinder interactions with target enzymes compared to smaller groups .

Variations in the Heterocyclic Core

  • 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide (C₁₉H₁₉N₅O₂S) :
    • Replaces the 2-chlorophenylmethyl group with an ethyl group and introduces a 3-hydroxyphenyl substituent. The hydroxyl group may enhance hydrogen-bonding interactions, influencing solubility and target binding .

Hybrid Structures with Triazole Linkers

  • 2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N′-(arylmethylidene)acetohydrazides (Series 4–14) :
    • Incorporates a triazole linker between benzimidazole and acetohydrazide. These hybrids exhibit enhanced antimicrobial activity (e.g., compound 7 and 13 showed MIC values <10 µg/mL against S. aureus), attributed to improved binding to bacterial enzymes .

Physicochemical Properties

  • Molecular Weight : Ranges from 326.42 g/mol (benzoxazole derivatives) to 481.03 g/mol (bulky aryl-substituted benzimidazoles) .
  • Solubility : Hydroxyl or sulfonamide groups (e.g., compound 7 in ) improve aqueous solubility, while lipophilic groups (e.g., methylthio) enhance lipid bilayer penetration .

Q & A

Q. Q1. What is the standard procedure for synthesizing 2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide?

A1. The compound is synthesized via a multi-step approach:

Intermediate Preparation : Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate is treated with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (Chloroform:Methanol, 7:3). The intermediate, 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide, is isolated by pouring the mixture into ice water .

Derivatization : The intermediate is reacted with substituted aldehydes (1:1 molar ratio) under solvent-free conditions. Sodium borohydride and boric acid (1:1) are added as catalysts, and the mixture is ground in an agate mortar for 20–30 minutes until TLC confirms aldehyde disappearance. Purification is achieved via recrystallization from ethanol .

Advanced Synthesis & Optimization

Q. Q2. How do solvent-free synthesis conditions impact the yield and purity of this compound compared to traditional methods?

A2. Solvent-free mechanochemical grinding (e.g., mortar and pestle) enhances reaction efficiency by reducing side reactions and improving atom economy. For example, grinding the hydrazide intermediate with aldehydes in the presence of NaBH₄–H₃BO₃ achieves >85% yield within 30 minutes, compared to 6–18 hours under reflux . Purity is comparable to traditional methods (confirmed by NMR and TLC), but solvent-free approaches reduce waste and energy consumption .

Analytical Characterization

Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?

A3. Key methods include:

  • ¹H NMR : Distinct singlets for -NH₂ (δ ~4.49 ppm) and -NH (δ ~9.41 ppm) confirm hydrazide formation .
  • TLC : Chloroform:Methanol (7:3) or ethyl acetate:hexane (3:7) systems monitor reaction progress and purity .
  • Recrystallization : Ethanol or methanol recrystallization removes unreacted aldehydes or byproducts, ensuring >95% purity .

Data Contradictions & Resolution

Q. Q4. Are there contradictions in reported synthetic routes for analogous compounds, and how can they be resolved?

A4. Discrepancies arise in substituent positioning (e.g., 5-methyl vs. 4-chloro benzoxazole derivatives):

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro) may slow nucleophilic substitution compared to 5-methyl derivatives. Systematic optimization of reaction time (15–60 minutes) and catalyst ratios (1:1 to 1:2 NaBH₄:H₃BO₃) is recommended .
  • Intermediate Stability : Hydrazide intermediates with 4-chloro substituents require stricter anhydrous conditions to avoid hydrolysis. Use of molecular sieves or inert atmospheres is advised .

Structure-Activity Relationship (SAR)

Q. Q5. How does the 2-chlorophenyl substituent influence the compound’s biological activity?

A5. The 2-chlorophenyl group enhances lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites). To validate SAR:

In Vitro Assays : Compare bioactivity of 2-chlorophenyl derivatives against unsubstituted analogs in enzyme inhibition assays (e.g., acetylcholinesterase or antimicrobial targets) .

Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects of substituents on binding affinity .

Reaction Mechanism Insights

Q. Q6. What is the proposed mechanism for the formation of the thioether linkage in this compound?

A6. The thioether bond forms via nucleophilic substitution:

Thiol Activation : The SH group in 1,3-benzoxazole-2-thiol reacts with ethyl chloroacetate in acetone, displacing chloride to form ethyl [(benzoxazol-2-yl)sulfanyl] acetate .

Hydrazide Formation : Ethyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate, releasing ethanol and yielding the acetohydrazide .

Stability & Storage

Q. Q7. What are the stability considerations for this compound under varying pH and temperature conditions?

A7.

  • pH Sensitivity : The hydrazide bond is prone to hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions. Store in neutral buffers (pH 6–8) .
  • Thermal Stability : Decomposition occurs above 150°C. Store at 2–8°C in airtight, light-protected containers .

Advanced Applications

Q. Q8. How can this compound be functionalized for targeted drug delivery systems?

A8.

  • Conjugation Strategies : React the hydrazide group with ketone-bearing targeting moieties (e.g., antibody-drug conjugates) via pH-sensitive hydrazone bonds .
  • Nanoparticle Loading : Encapsulate the compound in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

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